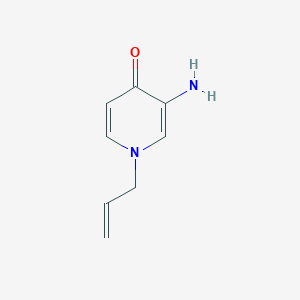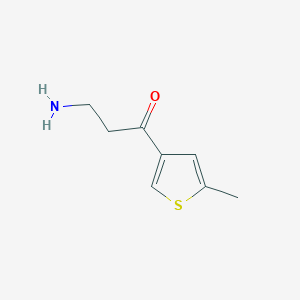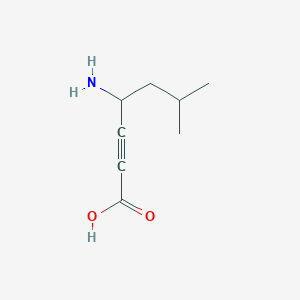
4-Amino-6-methylhept-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an amino group, a methyl group, and a triple bond within its heptanoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylhept-2-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by the introduction of the amino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also incorporate purification steps such as crystallization or chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-methylhept-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s structure and reactivity.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-Amino-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 4-Amino-6-methylhept-2-ynoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in reactions that modify the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-6-methylhept-2-enoic acid: This compound differs by having a double bond instead of a triple bond.
6-Aminohexanoic acid: Lacks the methyl group and triple bond, resulting in different chemical properties.
Aminocaproic acid: Similar in structure but lacks the triple bond and methyl group.
Uniqueness: 4-Amino-6-methylhept-2-ynoic acid is unique due to its combination of an amino group, a methyl group, and a triple bond. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-amino-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,5,9H2,1-2H3,(H,10,11) |
Clave InChI |
HJQQYGXSHARBAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C#CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
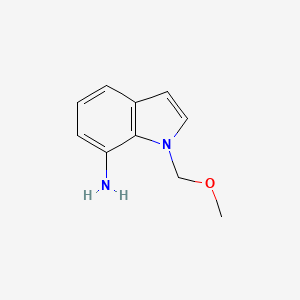
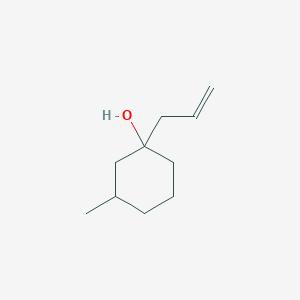

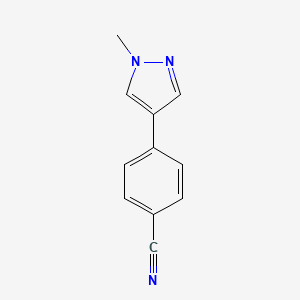
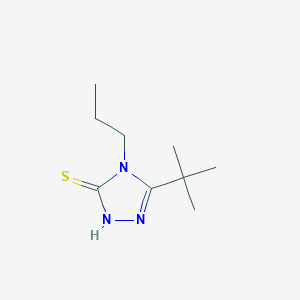
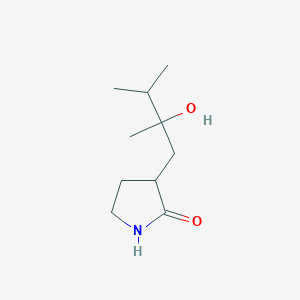
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)

![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13165428.png)
